2-(Bromomethyl)bicyclo[4.1.0]heptane
Description
2-(Bromomethyl)bicyclo[4.1.0]heptane is a brominated bicyclic compound characterized by a bicyclo[4.1.0]heptane framework with a bromomethyl (-CH₂Br) substituent at the 2-position. The bicyclo[4.1.0]heptane system consists of a seven-membered ring with two fused cyclopropane moieties, creating significant ring strain and reactivity. The bromomethyl group enhances its utility as an alkylating agent or intermediate in organic synthesis. While direct data on this compound is sparse in the provided evidence, its structural analogs and related bicyclo systems offer insights into its properties and behavior .
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-(bromomethyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-5H2 |
InChI Key |
FTTUONRISBUUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)bicyclo[4.1.0]heptane typically involves the bromination of bicyclo[4.1.0]heptane derivatives. One common method includes the reaction of bicyclo[4.1.0]heptane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)bicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form bicyclo[4.1.0]heptene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-(Bromomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom. The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclo Systems
a) 2-(Bromomethyl)bicyclo[2.2.1]heptane
- Structure: Features a bicyclo[2.2.1]heptane (norbornane) framework with a bromomethyl group at position 2.
- Physical Properties: Molecular weight: 189.096 g/mol (monoisotopic mass: 188.020063) . Predicted collision cross-section (CCS) for [M+H]+: 143.5 Ų .
- Reactivity: The norbornane system’s lower ring strain compared to bicyclo[4.1.0]heptane may reduce electrophilic reactivity, but the bromomethyl group still facilitates alkylation or elimination reactions.
b) 7,7-Dibromobicyclo[4.1.0]heptane
- Structure : Bicyclo[4.1.0]heptane with bromine atoms at the 7,7-positions.
- Reactivity: Reacts with sodium bis(2-methyl)aminoethers (SMEAH) to yield debrominated products like bicyclo[4.1.0]heptane and 7-bromocyclo[4.1.0]hept-2-ene .
- Spectral Data :
c) 3-Methylbicyclo[4.1.0]heptane
- Structure : Methyl-substituted bicyclo[4.1.0]heptane.
Brominated Aromatic Derivatives
a) 2-(4-Bromophenyl)bicyclo[2.2.1]heptane
- Structure: Norbornane with a 4-bromophenyl substituent.
- Properties :
- Applications : Likely used in pharmaceutical intermediates due to its aromatic and bicyclic motifs.
b) 7-(4-Methoxyphenyl)-7-(phenylethynyl)bicyclo[4.1.0]heptane
Physical and Thermodynamic Properties
Biological Activity
2-(Bromomethyl)bicyclo[4.1.0]heptane is an organic compound characterized by its unique bicyclic structure and the presence of a bromomethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bicyclic framework, which contributes to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H13Br |
| Molecular Weight | 201.09 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves the bromination of bicyclo[4.1.0]heptane derivatives using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN). This reaction is often conducted in inert solvents under reflux conditions, optimizing yield and purity for further applications in research and industry .
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles, leading to different biological outcomes. The compound has been studied for its potential interactions with biomolecules, which may include:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Possible modulation of receptor activity, influencing cellular signaling pathways.
Case Studies
Recent studies have explored the pharmacological potential of compounds related to this compound:
- Antimicrobial Activity : Research indicates that similar bicyclic compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anticancer Properties : Investigations into related bicyclic compounds have shown potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis
When comparing this compound with other brominated bicyclic compounds, distinct differences in biological activity can be noted:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Potential antimicrobial | Under investigation |
| 3-(Bromomethyl)bicyclo[4.1.0]heptane | Moderate enzyme inhibition | Similar structure but different activity |
| 2-(Bromomethyl)bicyclo[3.1.0]hexane | Less studied | Smaller ring system |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
